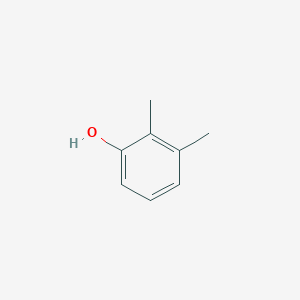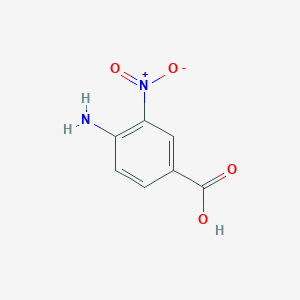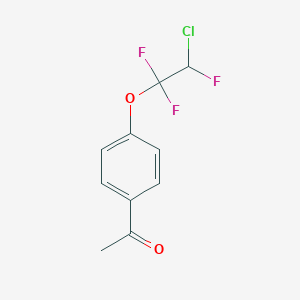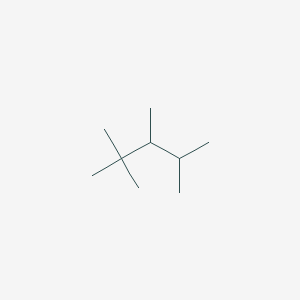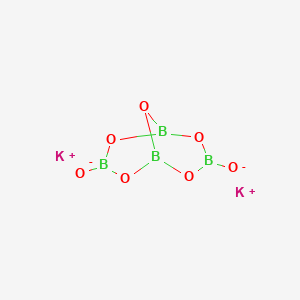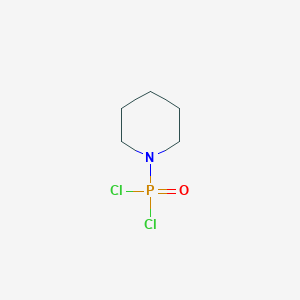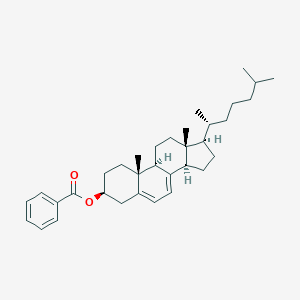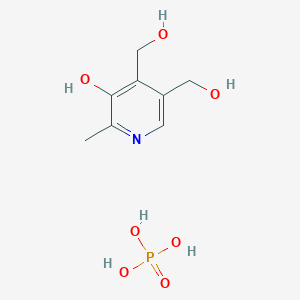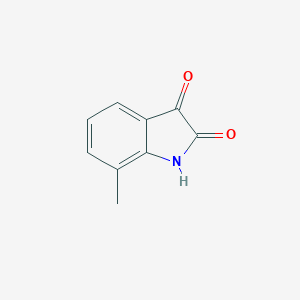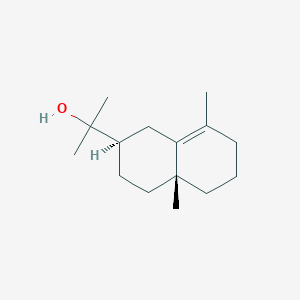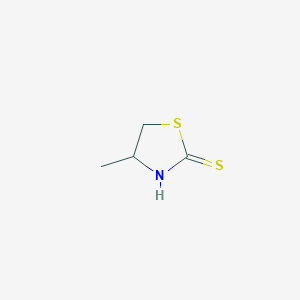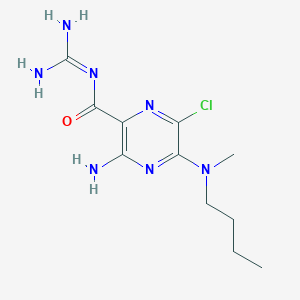
5-(N-Butyl-N-methyl)amiloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(N-Butyl-N-methyl)amiloride is a selective inhibitor of Na+/H+ exchanger (NHE) isoform 1. NHE1 is a transmembrane protein that regulates intracellular pH by exchanging extracellular Na+ for intracellular H+. The inhibition of NHE1 by 5-(N-Butyl-N-methyl)amiloride has been found to have several applications in scientific research.
Wirkmechanismus
5-(N-Butyl-N-methyl)amiloride selectively inhibits 5-(N-Butyl-N-methyl)amiloride1 by binding to a specific site on the protein. This prevents the exchange of Na+ and H+, leading to a decrease in intracellular pH. The inhibition of 5-(N-Butyl-N-methyl)amiloride1 by 5-(N-Butyl-N-methyl)amiloride has been found to have several downstream effects, including the regulation of cell volume, cytoskeletal organization, and cell migration.
Biochemical and Physiological Effects:
In addition to its role in cancer research, 5-(N-Butyl-N-methyl)amiloride has also been studied for its effects on other physiological processes. It has been found to be involved in the regulation of renal function, cardiovascular function, and neuronal activity. The inhibition of 5-(N-Butyl-N-methyl)amiloride1 by 5-(N-Butyl-N-methyl)amiloride has been shown to reduce blood pressure, improve cardiac function, and protect against ischemic injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-(N-Butyl-N-methyl)amiloride in scientific research is its selectivity for 5-(N-Butyl-N-methyl)amiloride1. This allows researchers to specifically target this isoform without affecting other Na+/H+ exchangers. However, the use of 5-(N-Butyl-N-methyl)amiloride is limited by its low solubility in aqueous solutions, which can make it difficult to administer in experiments.
Zukünftige Richtungen
There are several future directions for research involving 5-(N-Butyl-N-methyl)amiloride. One area of interest is the development of more potent and selective 5-(N-Butyl-N-methyl)amiloride1 inhibitors for use in cancer therapy. Another area of research is the study of the role of 5-(N-Butyl-N-methyl)amiloride1 in other physiological processes, such as inflammation and immune function. Additionally, the use of 5-(N-Butyl-N-methyl)amiloride in combination with other drugs or therapies is an area of potential interest.
Synthesemethoden
5-(N-Butyl-N-methyl)amiloride can be synthesized using a multi-step process that involves the reaction of 5-amino-2,4-dimethyl-1H-pyrimidine with butyl bromide and methyl iodide to form 5-(N-Butyl-N-methyl)amino-2,4-dimethyl-1H-pyrimidine. The intermediate compound is then reacted with 4-chlorobenzyl chloride to yield 5-(N-Butyl-N-methyl)amiloride.
Wissenschaftliche Forschungsanwendungen
5-(N-Butyl-N-methyl)amiloride has been widely used in scientific research to study the role of 5-(N-Butyl-N-methyl)amiloride1 in various physiological processes. It has been found to be particularly useful in the study of cancer, where 5-(N-Butyl-N-methyl)amiloride1 is overexpressed and contributes to the acidification of the tumor microenvironment. Inhibition of 5-(N-Butyl-N-methyl)amiloride1 by 5-(N-Butyl-N-methyl)amiloride has been shown to reduce tumor growth and improve the efficacy of chemotherapy.
Eigenschaften
CAS-Nummer |
1154-79-6 |
|---|---|
Produktname |
5-(N-Butyl-N-methyl)amiloride |
Molekularformel |
C11H18ClN7O |
Molekulargewicht |
299.76 g/mol |
IUPAC-Name |
3-amino-5-[butyl(methyl)amino]-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H18ClN7O/c1-3-4-5-19(2)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15/h3-5H2,1-2H3,(H2,13,17)(H4,14,15,18,20) |
InChI-Schlüssel |
YKQMBHZIHIJMBG-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
Kanonische SMILES |
CCCCN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
Andere CAS-Nummern |
1154-79-6 |
Synonyme |
5-(N-butyl-N-methyl)amiloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



